molecular formula C12H18BrNO3S B14890913 4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide

4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide

Cat. No.: B14890913
M. Wt: 336.25 g/mol
InChI Key: KROOOZQNAYNOLI-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. As part of the benzenesulfonamide chemical family, which is extensively explored in medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules and as a potential candidate for biological evaluation. Benzenesulfonamide scaffolds are known to exhibit diverse biological activities. Related compounds have been investigated as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting mitochondrial Complex I, a promising therapeutic strategy for targeting metabolism-dependent cancers . Furthermore, structural analogues, such as those featuring sulfonyl urea moieties, have documented applications as therapeutic agents and herbicides, highlighting the versatility of this chemical class . Researchers may utilize this compound in areas including cancer metabolism studies, enzyme inhibition assays, and structure-activity relationship (SAR) investigations to optimize properties like potency and selectivity. The bromine atom on the benzene ring offers a reactive site for further functionalization via cross-coupling reactions, while the isopropoxypropyl side chain may influence the compound's overall lipophilicity and pharmacokinetic profile. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18BrNO3S

Molecular Weight

336.25 g/mol

IUPAC Name

4-bromo-N-(3-propan-2-yloxypropyl)benzenesulfonamide

InChI

InChI=1S/C12H18BrNO3S/c1-10(2)17-9-3-8-14-18(15,16)12-6-4-11(13)5-7-12/h4-7,10,14H,3,8-9H2,1-2H3

InChI Key

KROOOZQNAYNOLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNS(=O)(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 4-bromobenzenesulfonyl chloride with 3-isopropoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the sulfonamide group .

Scientific Research Applications

4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Core Substituent Variations

  • Bromopropamide (4-Bromo-N-(propylcarbamoyl)benzenesulfonamide) :

    • Features a propylcarbamoyl group instead of 3-isopropoxypropyl.
    • Exhibits an L-shaped molecular geometry due to the bromophenyl ring being nearly perpendicular to the sulfonyl urea group, similar to chlorpropamide .
    • Key bond lengths: Br–C = 1.887 Å, C–C (aromatic) = 1.363 Å .
  • Chlorpropamide :

    • Chlorine replaces bromine at the para position.
    • Shares identical hydrogen-bonding patterns (N–H⋯O and C–H⋯O) with bromopropamide but has a lower density (1.52–1.58 g/cm³ vs. 1.622 g/cm³ for bromopropamide) .
  • Tolbutamide and Tolazamide :

    • Contain methyl and chloro substituents, respectively, on the benzene ring.
    • Tolazamide’s crystal structure shows similar hydrogen-bonding dominance but with shorter packing distances (4.0–4.1 Å) compared to bromopropamide’s 4.213 Å .

Table 1: Structural and Physicochemical Properties

Compound Halogen N-Substituent Density (g/cm³) Hydrogen Bond Distance (Å)
4-Bromo-N-(3-isopropoxypropyl)BSA Br 3-isopropoxypropyl Data needed Data needed
Bromopropamide Br Propylcarbamoyl 1.622 2.791 (N–H⋯O)
Chlorpropamide Cl Propylcarbamoyl ~1.55 2.785 (N–H⋯O)
Tolbutamide Cl Butyl ~1.30 2.812 (N–H⋯O)

Biological Activity

4-Bromo-N-(3-isopropoxypropyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C12H16BrN1O2SC_{12}H_{16}BrN_{1}O_{2}S. The presence of a bromine atom and an isopropoxy group contributes to its unique reactivity and potential biological interactions.

Anti-inflammatory Activity

Research indicates that derivatives of benzenesulfonamides, including this compound, exhibit significant anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various compounds, it was found that certain benzenesulfonamides could inhibit carrageenan-induced paw edema in rats. For instance, compounds similar to this compound demonstrated inhibition rates of up to 94.69% at specific time intervals .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. In vitro tests measured the minimum inhibitory concentration (MIC) against various bacterial strains. Notably, one study highlighted that certain benzenesulfonamide derivatives had potent activity against E. coli and S. aureus, with MIC values around 6.72 mg/mL and 6.63 mg/mL respectively . This suggests that the compound may possess broad-spectrum antimicrobial properties.

Case Studies and Experimental Data

  • In Vivo Studies : In vivo experiments using an isolated rat heart model demonstrated that certain benzenesulfonamides could significantly affect perfusion pressure and coronary resistance, indicating cardiovascular implications .
  • Spectroscopic Analysis : A biophysical study investigated the interaction mechanisms between 4-bromo derivatives and human serum albumin (HSA). The findings suggested that these compounds bind to HSA through static fluorescence quenching mechanisms, which may influence their pharmacokinetic profiles .
  • Structure-Activity Relationship (SAR) : The SAR analyses conducted on related compounds indicated that modifications in the sulfonamide structure could enhance biological activity against specific targets such as carbonic anhydrase isoforms, which are relevant in various physiological processes including acid-base balance .

Data Tables

Activity Type Compound MIC (mg/mL) Effectiveness (%)
Anti-inflammatoryThis compoundN/AUp to 94.69%
AntimicrobialDerivative A (similar structure)6.72Effective against E. coli
AntimicrobialDerivative B (similar structure)6.63Effective against S. aureus

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